molecular formula C7H8N2O B1293794 1-Formyl-2-phenylhydrazine CAS No. 622-84-4

1-Formyl-2-phenylhydrazine

Cat. No.: B1293794
CAS No.: 622-84-4
M. Wt: 136.15 g/mol
InChI Key: QIWOKEQEGOOGGH-UHFFFAOYSA-N
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Description

1-Formyl-2-phenylhydrazine is an organic compound with the molecular formula C7H8N2O. It is also known by other names such as hydrazinecarboxaldehyde, 2-phenyl-, and N’-formyl-N-phenylhydrazine . This compound is characterized by the presence of a formyl group attached to a phenylhydrazine moiety. It is a versatile intermediate used in various chemical reactions and has applications in multiple fields including pharmaceuticals and organic synthesis.

Preparation Methods

1-Formyl-2-phenylhydrazine can be synthesized through several methods. One common synthetic route involves the reaction of phenylhydrazine with formic acid. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures. The reaction can be represented as follows:

C6H5NHNH2+HCOOHC6H5NHNHCHO+H2O\text{C}_6\text{H}_5\text{NHNH}_2 + \text{HCOOH} \rightarrow \text{C}_6\text{H}_5\text{NHNHCHO} + \text{H}_2\text{O} C6​H5​NHNH2​+HCOOH→C6​H5​NHNHCHO+H2​O

In industrial settings, the production of this compound may involve more optimized processes to ensure higher yields and purity. These methods often include the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

1-Formyl-2-phenylhydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azobenzene derivatives.

    Reduction: Reduction reactions can convert it into phenylhydrazine or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Formyl-2-phenylhydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, including indoles and pyrazolines.

    Biology: It serves as a reagent in biochemical assays and studies involving hydrazine derivatives.

    Medicine: It is explored for its potential pharmacological properties, including its role in the synthesis of drug candidates.

    Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-formyl-2-phenylhydrazine involves its ability to act as a nucleophile due to the presence of the hydrazine moiety. It can form hydrazones with carbonyl compounds, which can further undergo various transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in .

Comparison with Similar Compounds

1-Formyl-2-phenylhydrazine can be compared with other similar compounds such as phenylhydrazine and 2-formyl-1-phenylhydrazine. While phenylhydrazine lacks the formyl group, 2-formyl-1-phenylhydrazine has a similar structure but with the formyl group attached at a different position. The presence and position of the formyl group significantly influence the reactivity and applications of these compounds .

Similar Compounds

  • Phenylhydrazine
  • 2-Formyl-1-phenylhydrazine
  • Hydrazinecarboxaldehyde, 2-phenyl-

This compound stands out due to its unique reactivity and versatility in various chemical transformations.

Properties

IUPAC Name

N-anilinoformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-6-8-9-7-4-2-1-3-5-7/h1-6,9H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWOKEQEGOOGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211245
Record name Hydrazine, 1-formyl-2-phenyl-
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

622-84-4
Record name 2-Phenylhydrazinecarboxaldehyde
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Record name 1-Phenyl-2-formylhydrazine
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Record name 1-Formyl-2-phenylhydrazine
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Record name 1-Formyl-2-phenylhydrazine
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Record name Hydrazine, 1-formyl-2-phenyl-
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Record name 1-PHENYL-2-FORMYLHYDRAZINE
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Synthesis routes and methods I

Procedure details

25 g of K2CO3 are added to a solution of 20 g of phenylhydrazine hydrochloride in 150 ml of methyl formate and 60 ml of water, and the mixture is refluxed for 1 hour and left at AT for 12 hours with stirring. The precipitate formed is filter-dried, and washed with a propan-2-ol/petroleum ether mixture. 18.8 g of the expected compound are obtained.
Name
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Phenylhydrazine (75 g) was added dropwise at <20° C. to stirred acetic acid (198 ml). When the addition was complete, formamide (27.9 ml) was added in one portion, and the mixture was stirred at ambient temperature for 4 hours. Water (225 ml) was added, and the resulting solid was collected by filtration, washed well with water, and dried in vacuo to give N'-phenylformohydrazide (68.8 g) as a cream solid, m.p. 138-143° C.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
198 mL
Type
reactant
Reaction Step Two
Quantity
27.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
225 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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